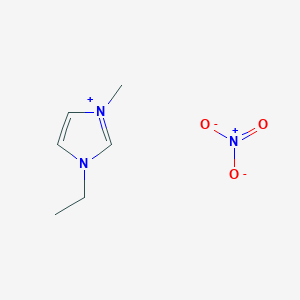

Nitrato de 1-etil-3-metilimidazolio

Descripción general

Descripción

1-Ethyl-3-methylimidazolium nitrate is an ionic liquid with the molecular formula C6H11N3O3 and a molecular weight of 173.17 g/mol . It is known for its unique properties such as low volatility, high thermal stability, and excellent ionic conductivity . These characteristics make it a valuable compound in various scientific and industrial applications.

Aplicaciones Científicas De Investigación

1-Ethyl-3-methylimidazolium nitrate has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

1-Ethyl-3-methylimidazolium nitrate is an ionic liquid, which is a type of salt in a liquid state It is often used in electrochemical applications, such as in the fabrication of electrochemical double-layer capacitors .

Biochemical Pathways

For example, it can affect the formation of aggregates between the ionic liquid and inorganic salts .

Pharmacokinetics

Its properties such as density and viscosity, which can impact its distribution and elimination, have been characterized .

Result of Action

The action of 1-Ethyl-3-methylimidazolium nitrate results in enhanced performance of electrochemical devices. For instance, in the case of electrochemical double-layer capacitors, the use of this ionic liquid as an electrolyte can lead to higher power density and improved durability .

Action Environment

The action of 1-Ethyl-3-methylimidazolium nitrate can be influenced by various environmental factors. For example, its degradation efficiency can be affected by factors such as pH, temperature, substrate concentration, and the presence of other chemicals . Furthermore, its stability and efficacy can be influenced by storage and transportation conditions .

Análisis Bioquímico

Biochemical Properties

It is known that ionic liquids can interact with various biomolecules, including enzymes and proteins The nature of these interactions is largely dependent on the specific ionic liquid and biomolecule involved

Cellular Effects

Some ionic liquids have been shown to have toxic effects on certain types of cells . For example, 1-methyl-3-octylimidazolium chloride and 1-dodecylpyridinium chloride have been shown to inhibit the survivorship, body length, and reproduction of the water flea, Moina macrocopa

Molecular Mechanism

It is known that ionic liquids can interact with biomolecules at the molecular level . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects

Temporal Effects in Laboratory Settings

It is known that the properties of ionic liquids can change over time under certain conditions . For example, the yield of a reaction involving an ionic liquid can increase as the reaction temperature is increased

Metabolic Pathways

It is known that ionic liquids can interact with various enzymes and cofactors These interactions could potentially affect metabolic flux or metabolite levels

Transport and Distribution

It is known that ionic liquids can interact with various transporters and binding proteins These interactions could potentially affect the localization or accumulation of the ionic liquid

Subcellular Localization

It is known that ionic liquids can interact with various biomolecules, which could potentially direct them to specific compartments or organelles

Métodos De Preparación

1-Ethyl-3-methylimidazolium nitrate can be synthesized through the reaction of 1-ethyl-3-methylimidazolium chloride with silver nitrate . The reaction is typically carried out in an aqueous solution, and the resulting product is purified through recrystallization. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Análisis De Reacciones Químicas

1-Ethyl-3-methylimidazolium nitrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: The compound can be reduced using suitable reducing agents.

Substitution: It can participate in substitution reactions where the nitrate ion is replaced by other anions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various anionic salts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

1-Ethyl-3-methylimidazolium nitrate can be compared with other similar ionic liquids, such as:

1-Butyl-3-methylimidazolium nitrate: Similar in structure but with a longer alkyl chain, affecting its physical properties and applications.

1-Ethyl-3-methylimidazolium chloride: Shares the same cation but has a different anion, leading to variations in reactivity and solubility.

1-Ethyl-3-methylimidazolium acetate: Another similar compound with different anionic properties, influencing its use in different chemical reactions.

These comparisons highlight the uniqueness of 1-Ethyl-3-methylimidazolium nitrate in terms of its specific ionic interactions and applications.

Actividad Biológica

1-Ethyl-3-methylimidazolium nitrate (EMIM-NO₃) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including pharmaceuticals and biotechnology. This article explores the biological activity of EMIM-NO₃, focusing on its effects on cellular systems, toxicity, and biochemical interactions.

Overview of Ionic Liquids

Ionic liquids (ILs) are salts in a liquid state at relatively low temperatures, characterized by their unique properties such as low volatility, high thermal stability, and tunable solubility. EMIM-NO₃ is one of the most studied ILs due to its favorable characteristics for biological applications. Its structure comprises a positively charged imidazolium cation and a negatively charged nitrate anion, which influence its biological interactions.

1. Cellular Interactions and Toxicity

Research indicates that EMIM-NO₃ exhibits significant biological activity, particularly in the context of cellular toxicity. Studies have shown that exposure to EMIM-NO₃ can lead to alterations in mitochondrial function and induce apoptosis in various cell lines.

- Cell Viability : The effective concentration (EC₅₀) for cell viability reduction varies significantly across different cell types. For instance, EC₅₀ values for HeLa cells were reported at approximately 500 μM, while IPC-81 cells showed higher sensitivity with an EC₅₀ of about 1170 μM .

- Mechanisms of Action : The compound's toxicity is associated with mitochondrial disruption, leading to increased oxidative stress and activation of apoptotic pathways. Specifically, EMIM-NO₃ has been shown to increase the phosphorylation of p53 and disrupt mitochondrial membrane integrity, which are critical events in the apoptotic process .

2. Effects on Protein Stability

EMIM-NO₃ has been investigated for its effects on protein stability and aggregation. A study focusing on lysozyme revealed that exposure to EMIM-NO₃ significantly decreased the thermal stability of the enzyme and accelerated amyloid fibrillization in a dose-dependent manner. At concentrations of 0.5%, 1%, and 5% (v/v), lysozyme underwent structural transitions from α-helical to β-sheet conformations during fibrillization .

| Concentration (%) | Effect on Lysozyme Stability | Fibril Morphology |

|---|---|---|

| 0.5 | Moderate decrease | Needle-like |

| 1.0 | Significant decrease | Increased variability |

| 5.0 | High instability | Complex architecture |

Case Study 1: Mitochondrial Toxicity

In a study examining the mitochondrial effects of EMIM-NO₃, researchers observed significant inhibition of oxygen consumption in liver progenitor cells (B-13) following exposure to the compound. This inhibition was linked to AMPK phosphorylation and increased glucose consumption, culminating in apoptosis as indicated by caspase activation .

Case Study 2: Protein Aggregation Dynamics

Another investigation assessed the impact of EMIM-NO₃ on lysozyme aggregation dynamics using fluorescence spectroscopy and atomic force microscopy (AFM). The results demonstrated that EMIM-NO₃ not only accelerated fibril formation but also altered the morphology of the resulting fibrils, suggesting that the ionic liquid can modulate protein aggregation processes significantly .

Propiedades

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.NO3/c1-3-8-5-4-7(2)6-8;2-1(3)4/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOJFSVGXRJFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049217 | |

| Record name | 1-Ethyl-3-methylimidazolium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143314-14-1 | |

| Record name | 1-Ethyl-3-methylimidazolium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium Nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.